![molecular formula C8H9ClN2O2 B12595686 Methyl [(6-chloropyridin-3-yl)methyl]carbamate CAS No. 880255-69-6](/img/structure/B12595686.png)
Methyl [(6-chloropyridin-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(6-chloropyridin-3-yl)methyl]carbamate is an organic compound with the molecular formula C8H9ClN2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloropyridinyl group attached to a methylcarbamate moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(6-chloropyridin-3-yl)methyl]carbamate typically involves the reaction of 6-chloropyridin-3-ylmethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-chloropyridin-3-ylmethanol+methyl isocyanate→Methyl [(6-chloropyridin-3-yl)methyl]carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(6-chloropyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Aplicaciones Científicas De Investigación
Methyl [(6-chloropyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl [(6-chloropyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetamiprid: A neonicotinoid insecticide with a similar chloropyridinyl structure.
Imidacloprid: Another neonicotinoid with comparable biological activity.
Uniqueness
Methyl [(6-chloropyridin-3-yl)methyl]carbamate is unique due to its specific combination of a chloropyridinyl group and a methylcarbamate moiety, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Propiedades
Número CAS |
880255-69-6 |
|---|---|
Fórmula molecular |
C8H9ClN2O2 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
methyl N-[(6-chloropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)11-5-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3,(H,11,12) |
Clave InChI |
ZGEQQLYWZCCQGS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCC1=CN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12595604.png)
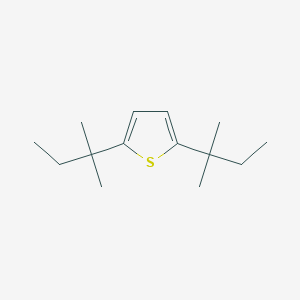
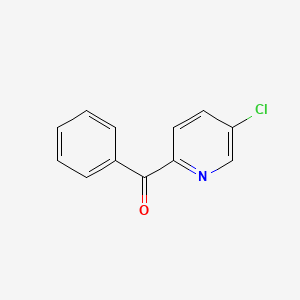



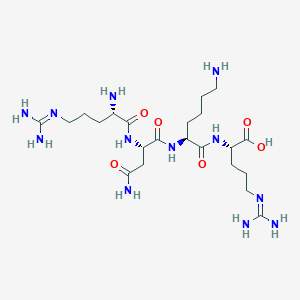
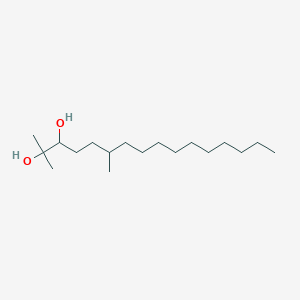

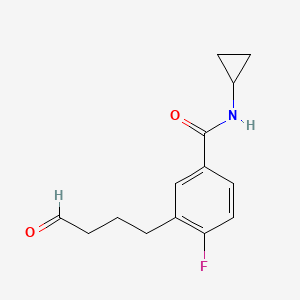
![2'-Deoxy-5-{3-[(pyrene-1-carbonyl)amino]prop-1-yn-1-yl}cytidine](/img/structure/B12595665.png)

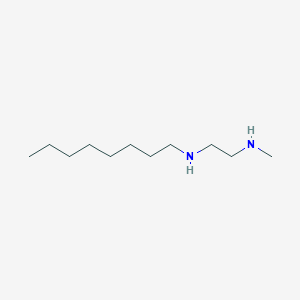
![5-Chloro-N-[2-fluoro-5-(methylsulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B12595677.png)
